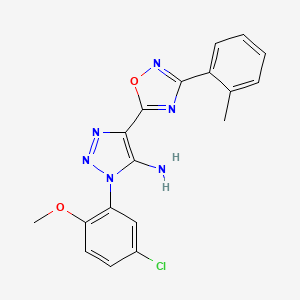![molecular formula C20H19Cl2N3O3S2 B2495456 (Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 851080-38-1](/img/structure/B2495456.png)
(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of chemicals that often exhibit a broad range of biological activities and are of interest in the development of pharmaceuticals and materials science. The compound features a benzothiazole core, which is a common motif in medicinal chemistry, linked to a piperidinylsulfonyl benzamide moiety.
Synthesis Analysis
Synthesis of related benzothiazole and piperidine derivatives typically involves multi-step organic reactions, including condensation, cyclization, and sulfonamide formation. For example, the synthesis of Co(II) complexes of benzothiazole derivatives has been reported, indicating a complex multi-step process that could be similar for the target compound (Vellaiswamy & Ramaswamy, 2017).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized using techniques such as FT-IR, NMR, and X-ray crystallography. These methods provide detailed information about the molecular geometry, functional groups, and atomic connectivity, which are crucial for understanding the compound's chemical behavior (Sagar et al., 2018).
Chemical Reactions and Properties
Benzothiazole compounds can participate in various chemical reactions, including nucleophilic substitution, electrophilic addition, and complexation with metals. These reactions are influenced by the compound's electronic structure and the presence of functional groups that can act as reaction sites (Pancholia et al., 2016).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity are determined using analytical techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). These properties are essential for assessing the compound's stability, formulation potential, and application in various domains (Gawell, 2003).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and redox potential, can be assessed through experimental assays and computational chemistry methods. Such properties are vital for predicting the compound's behavior in biological systems and its potential as a drug candidate (Zarrinmayeh et al., 1998).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Research on derivatives of benzothiazoles, including compounds structurally related to "(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide", has demonstrated potential antimicrobial properties. For example, Anuse et al. (2019) synthesized a series of substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives and evaluated their antimicrobial activity. The study found that specific derivatives showed good activity against Methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential in designing new antimicrobial agents (Anuse et al., 2019).
Synthesis and Biological Evaluation of Derivatives
Patel and Agravat (2007) conducted studies on new pyridine derivatives, utilizing benzothiazole compounds similar to the chemical structure . They explored the synthesis and microbial studies of these derivatives, providing valuable insights into their antibacterial and antifungal activities. This research highlights the versatility of benzothiazole derivatives in synthesizing compounds with potential biological applications (Patel & Agravat, 2007).
Exploration of Heterocyclic Derivatives
Further research into heterocyclic derivatives of benzothiazoles, including efforts by Abu‐Hashem et al. (2020), focused on the synthesis of novel compounds with potential anti-inflammatory and analgesic properties. This study underscores the importance of structural modification in benzothiazole derivatives to explore their therapeutic potentials (Abu‐Hashem et al., 2020).
Pharmacological Potential
Zhukovskaya et al. (2017) highlighted the pharmacological potential of dialkylaminobenzimidazoles derived from substituted benzimidazole-2-sulfonic acids. Their research identified compounds with significant antiarrhythmic and antiaggregatory activities, showcasing the broad spectrum of pharmacological applications for derivatives of benzothiazoles and related compounds (Zhukovskaya et al., 2017).
Eigenschaften
IUPAC Name |
N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O3S2/c1-24-18-16(22)11-14(21)12-17(18)29-20(24)23-19(26)13-5-7-15(8-6-13)30(27,28)25-9-3-2-4-10-25/h5-8,11-12H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJQZQVGQUUYSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2Cl)Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2495373.png)

![(E)-1'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2495378.png)
![4-bromo-2-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2495379.png)

![N-[4-[2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]benzenesulfonamide](/img/structure/B2495382.png)







